Cas no 171672-98-3 (1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid)

1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-Pyridazinecarboxylicacid,1-ethyl-1,6-dihydro-6-oxo-(9CI)
- 1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
- 1-Ethyl-1,6-dihydro-6-oxo-3-pyridazinecarboxylic acid
- 1-Ethyl-6-oxo-1,6-dihydropyridazine-3-carboxylicacid
- EN300-74314
- AT13814
- AKOS000267435
- SCHEMBL21384024
- 171672-98-3
- F1967-1102
- 1-ETHYL-6-OXO-1,6-DIHYDRO-3-PYRIDAZINECARBOXYLIC ACID
- CS-0120625
- 1-ethyl-6-oxopyridazine-3-carboxylic acid
- DB-421579
-
- インチ: InChI=1S/C7H8N2O3/c1-2-9-6(10)4-3-5(8-9)7(11)12/h3-4H,2H2,1H3,(H,11,12)
- InChIKey: YPGQZFBTZKRELK-UHFFFAOYSA-N
- SMILES: CCN1N=C(C=CC1=O)C(O)=O
計算された属性
- 精确分子量: 168.05349212g/mol
- 同位素质量: 168.05349212g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 280
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.2
- トポロジー分子極性表面積: 70Ų
1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-74314-0.25g |
1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid |
171672-98-3 | 95% | 0.25g |
$116.0 | 2024-05-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22809-5G |
1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid |
171672-98-3 | 95% | 5g |
¥ 4,507.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22809-10G |
1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid |
171672-98-3 | 95% | 10g |
¥ 6,692.00 | 2023-04-14 | |
Enamine | EN300-74314-0.05g |
1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid |
171672-98-3 | 95% | 0.05g |
$53.0 | 2024-05-24 | |
Enamine | EN300-74314-0.1g |
1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid |
171672-98-3 | 95% | 0.1g |
$83.0 | 2024-05-24 | |
Life Chemicals | F1967-1102-2.5g |
1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid |
171672-98-3 | 95%+ | 2.5g |
$532.0 | 2023-09-06 | |
1PlusChem | 1P00BAIR-5g |
3-Pyridazinecarboxylicacid,1-ethyl-1,6-dihydro-6-oxo-(9CI) |
171672-98-3 | 95% | 5g |
$1044.00 | 2025-02-25 | |
1PlusChem | 1P00BAIR-50mg |
3-Pyridazinecarboxylicacid,1-ethyl-1,6-dihydro-6-oxo-(9CI) |
171672-98-3 | 95% | 50mg |
$94.00 | 2025-02-25 | |
1PlusChem | 1P00BAIR-500mg |
3-Pyridazinecarboxylicacid,1-ethyl-1,6-dihydro-6-oxo-(9CI) |
171672-98-3 | 95% | 500mg |
$278.00 | 2025-02-25 | |
A2B Chem LLC | AF26051-2.5g |
1-Ethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid |
171672-98-3 | 95% | 2.5g |
$682.00 | 2024-04-20 |
1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid 関連文献
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acidに関する追加情報
1-Ethyl-6-Oxo-1,6-Dihydropyridazine-3-Carboxylic Acid: A Comprehensive Overview
1-Ethyl-6-Oxo-1,6-Dihydropyridazine-3-Carboxylic Acid, identified by the CAS Registry Number 171672-98-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of dihydropyridazines, which are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms. The presence of the ethyl group and the carboxylic acid functionality introduces unique chemical properties that make this compound a valuable subject for research and potential applications in drug development.
The structure of 1-Ethyl-6-Oxo-1,6-Dihydropyridazine-3-Carboxylic Acid is characterized by its dihydropyridazine ring system, which is partially saturated and contains an oxygen atom at the 6-position. This oxygen atom contributes to the compound's oxidative state and influences its reactivity. The ethyl group at position 1 adds to the compound's hydrophobicity, while the carboxylic acid group at position 3 imparts acidity and potential for forming salts or esters. These structural features make the compound versatile in terms of functionalization and reactivity.
Recent studies have highlighted the potential of dihydropyridazines as scaffolds for drug design due to their ability to modulate various biological targets. For instance, research has shown that derivatives of dihydropyridazines can act as inhibitors of enzymes such as kinases and proteases, which are key players in disease pathways. The specific substitution pattern of 1-Ethyl-6-Oxo-1,6-Dihydropyridazine-3-Carboxylic Acid may enhance its binding affinity to these targets, making it a promising candidate for further exploration in medicinal chemistry.
In terms of synthesis, 1-Ethyl-6-Oxo-1,6-Dihydropyridazine-3-Carboxylic Acid can be prepared through various routes, including cyclization reactions involving amino acids or other nitrogen-containing precursors. Recent advancements in green chemistry have enabled more efficient and environmentally friendly methods for synthesizing such compounds. For example, microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields.
The biological activity of 1-Ethyl-6-Oxo-1,6-Dihydropyridazine-3-Carboxylic Acid has been studied in several contexts. In vitro assays have demonstrated its ability to inhibit certain enzymatic activities, suggesting potential applications in treating conditions such as inflammation or neurodegenerative diseases. Additionally, computational studies have provided insights into the compound's pharmacokinetic properties, indicating that it may have favorable absorption and distribution characteristics.
The development of analogs based on 1-Ethyl-6-Oxo-1,6-Dihydropyridazine-3-Carboxylic Acid is an active area of research. By modifying the substituents on the dihydropyridazine ring or altering the functional groups, chemists can fine-tune the compound's properties for specific therapeutic applications. For instance, introducing electron-withdrawing groups may enhance its stability or bioavailability, while electron-donating groups could improve its binding affinity to target proteins.
In conclusion, 1-Ethyl-6-Oxo-1,6-DihydroPyridazineCarboxYlicAcid, with its unique structure and promising biological profile, represents a valuable molecule for further investigation in both academic and industrial settings. As research continues to uncover its potential applications and optimize its properties, this compound stands as a testament to the ongoing innovation in heterocyclic chemistry and drug discovery.
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